1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile
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Overview
Description
1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoroanilino group, a methyl group, and a pentyl group attached to a pyrido(1,2-A)benzimidazole core, with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(1,2-A)benzimidazole core, followed by the introduction of the fluoroanilino, methyl, and pentyl groups. Common reagents used in these reactions include aniline derivatives, alkyl halides, and nitriles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 1-(4-Fluoroanilino)-2-isopentyl-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile .
Uniqueness
1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H23FN4 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-fluoroanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H23FN4/c1-3-4-5-8-19-16(2)20(15-26)24-28-21-9-6-7-10-22(21)29(24)23(19)27-18-13-11-17(25)12-14-18/h6-7,9-14,27H,3-5,8H2,1-2H3 |
InChI Key |
OFMJYWYGNYOZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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